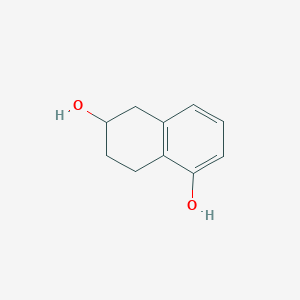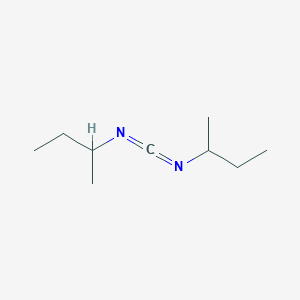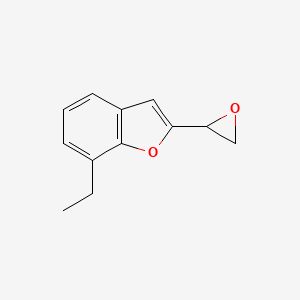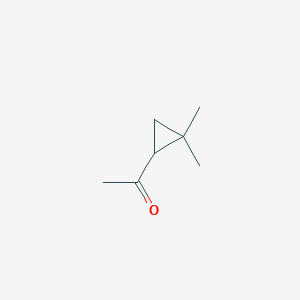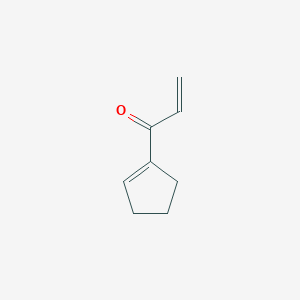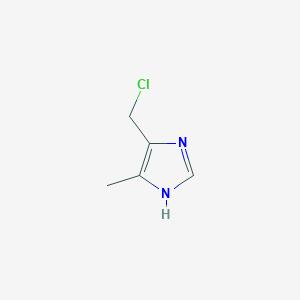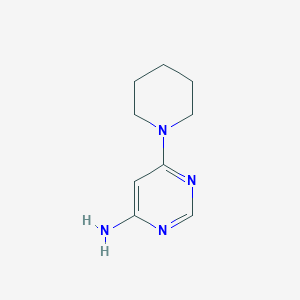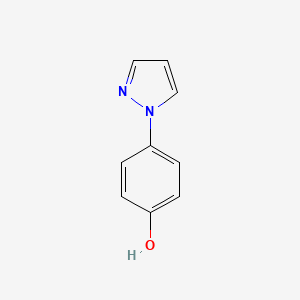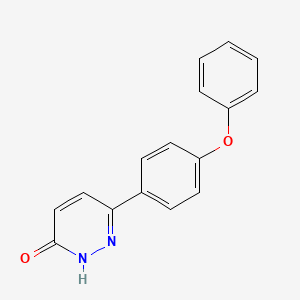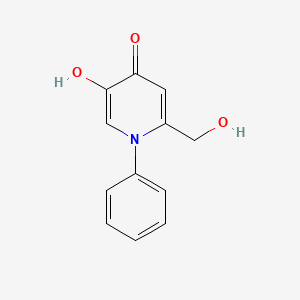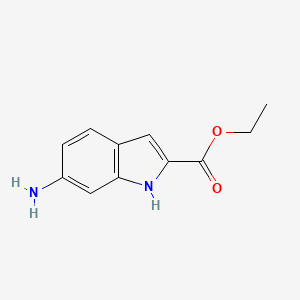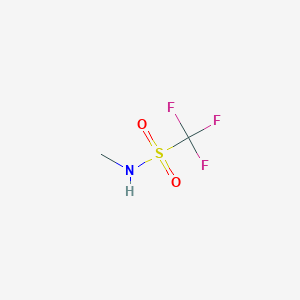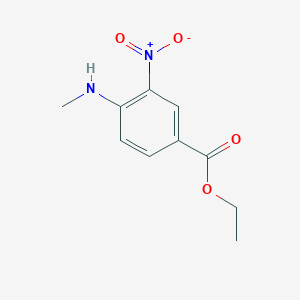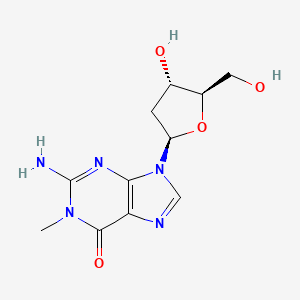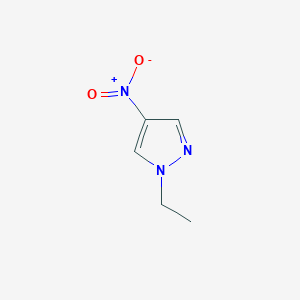
1-乙基-4-硝基-1H-吡唑
概述
描述
“1-ethyl-4-nitro-1H-pyrazole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H8N2 .
Synthesis Analysis
Pyrazole synthesis involves a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-nitro-1H-pyrazole” can be represented by the formula C5H8N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “1-ethyl-4-nitro-1H-pyrazole” is 141.12800 . The exact mass is 141.05400 . The topological polar surface area is 74.5 Ų . The complexity is 99.2 .
科学研究应用
合成和表征
合成技术: 1-乙基-4-硝基-1H-吡唑和相关化合物通常通过一锅法缩合反应等方法合成,涉及各种试剂和溶剂的使用。例如,通过三组分一锅法缩合反应成功合成了乙基-5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯,表明吡唑衍生物合成的多功能性 (Viveka et al., 2016)。
表征方法: 使用X射线衍射、NMR光谱和DFT研究等先进技术对这些化合物进行表征。这有助于理解分子几何结构和电子结构-性质,这对于在各个领域的潜在应用至关重要 (Viveka et al., 2016)。
化学性质和应用
化学位移和性质: 对化学位移的研究,特别是在NMR光谱中,为吡唑衍生物的结构方面提供了宝贵的见解。这些研究包括检查环上碳原子的各种取代基,如甲基、乙基和硝基基团,这对于确定化合物的反应性和潜在应用至关重要 (Cabildo, Claramunt, & Elguero, 1984)。
分子结构分析: 通过Hirshfeld表面分析和DFT计算等方法进行详细的分子结构分析,揭示了氢键和π-π堆积等相互作用。这些分析对于理解化合物的稳定性和反应性至关重要,可应用于设计新材料或药物 (Naveen et al., 2021)。
潜在的工业应用
腐蚀抑制: 吡唑衍生物,包括与1-乙基-4-硝基-1H-吡唑相关的化合物,已显示出作为腐蚀抑制剂的潜力。它们在保护钢铁等金属方面的效率,结合其吸附性能,使其适用于工业应用,如在酸洗过程中 (Dohare et al., 2017)。
药物研究: 尽管排除了有关药物使用和剂量的详细信息,但吡唑衍生物的合成和表征对药物研究具有影响。它们的结构性质和相互作用可以为新药物的开发提供信息,尽管在这一领域的具体应用需要进一步探索。
安全和危害
未来方向
Due to the biological and medicinal properties of pyrazole derivatives, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This includes the development of new and improved applications, as well as the advancement of methodologies for the synthesis of pyrazole derivatives .
属性
IUPAC Name |
1-ethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPXKEBIYOXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502745 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-nitro-1H-pyrazole | |
CAS RN |
58793-45-6 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


